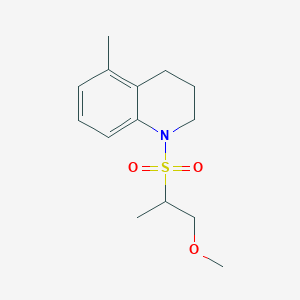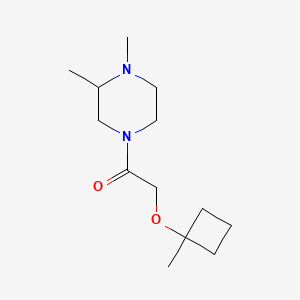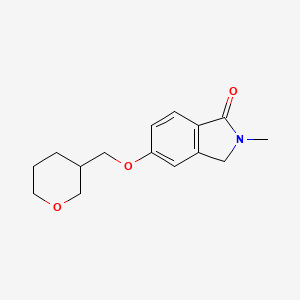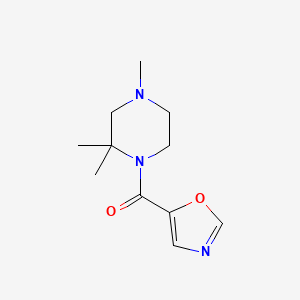
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione, also known as MPID, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.
作用機序
The mechanism of action of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a role in pain and inflammation. By inhibiting COX-2, 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a role in the inflammatory response. It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is responsible for the production of nitric oxide, which is known to play a role in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione for lab experiments is its high potency, which allows for the use of lower concentrations in experiments. This can be beneficial in reducing the potential for side effects and improving the accuracy of the results. However, one of the main limitations of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions that could be explored in the study of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione. Another potential area of research is the study of the long-term effects of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione on various physiological systems, including the cardiovascular, renal, and gastrointestinal systems. Additionally, the potential use of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease, could be explored in future studies.
合成法
The synthesis of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione involves the reaction of 2-methyl-4-propan-2-yloxyaniline with ethyl glycinate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione as a white crystalline solid.
科学的研究の応用
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have both anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
特性
IUPAC Name |
1-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)19-11-5-6-12(10(3)7-11)16-13(17)8-15(4)14(16)18/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSLRMFWDMATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)N2C(=O)CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)

![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)

![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)


![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)

![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)
![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)